Methyl 3-chloro-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

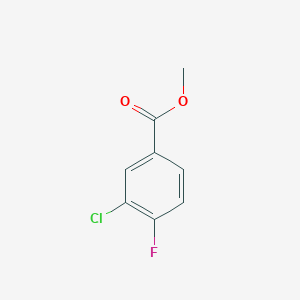

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTYNTBIMOCJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589912 | |

| Record name | Methyl 3-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234082-35-0 | |

| Record name | Benzoic acid, 3-chloro-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234082-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0)

Introduction: A Key Halogenated Intermediate in Modern Synthesis

This compound is a halogenated aromatic ester that serves as a crucial building block in the landscape of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a benzoate core substituted with both chlorine and fluorine atoms, is not a random assortment of functionalities. Instead, it represents a strategic combination designed to impart specific, desirable properties to larger, more complex molecules. The presence of these halogens can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4]

For drug development professionals, intermediates like this are the foundational components for constructing novel active pharmaceutical ingredients (APIs).[1] Understanding the properties, synthesis, and reactivity of this compound is therefore paramount to leveraging its full potential in the design of next-generation therapeutics. This guide provides an in-depth technical overview, from its fundamental physicochemical properties and synthesis to its application and safe handling, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

Physicochemical & Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory or industrial setting. These properties dictate everything from storage and handling to reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 234082-35-0 | [5][6][7] |

| Molecular Formula | C₈H₆ClFO₂ | [5][6][8] |

| Molecular Weight | 188.58 g/mol | [5][6][8] |

| Appearance | Off-white powder/crystals | [1] |

| Purity | Typically supplied at ≥97% | [6][9] |

| Boiling Point | ~238 °C | [1] |

| Flash Point | ~102 °C | [1] |

| Storage Conditions | Store in a dry, cool, well-ventilated area, sealed from light and moisture. | [6][8][9] |

Synthesis and Mechanistic Insight

The most common and direct route to this compound is through the Fisher esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

The Fisher Esterification Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This step is crucial as it activates the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by the weak nucleophile, methanol. The subsequent proton transfers and elimination of a water molecule regenerate the catalyst and yield the final ester product.

Laboratory Synthesis Protocol

This protocol describes a robust, self-validating method for the synthesis and purification of this compound. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials:

-

3-chloro-4-fluorobenzoic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (e.g., 10.0 g) in an excess of methanol (e.g., 150 mL).

-

Causality: Using methanol as the solvent drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Causality: The strong acid is the catalyst required to protonate the carbonyl and activate the carboxylic acid for nucleophilic attack.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours.

-

Causality: The elevated temperature increases the reaction rate. Progress should be monitored to determine the point of completion.

-

-

Reaction Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture, spot it on a Thin Layer Chromatography (TLC) plate, and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under a UV lamp. The reaction is complete when the starting carboxylic acid spot has disappeared and a new, higher Rf spot corresponding to the ester product is dominant.

-

Workup - Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dilute the methanol.

-

Causality: The ester is less soluble in water than in methanol.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality: The organic ester product has higher solubility in ethyl acetate than in the aqueous phase.

-

-

Workup - Washing: Wash the combined organic layers sequentially with:

-

Saturated NaHCO₃ solution until effervescence ceases. This neutralizes any remaining sulfuric acid and removes any unreacted 3-chloro-4-fluorobenzoic acid.

-

Water.

-

Brine. This removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., ≥99%).[8]

Synthesis Workflow Diagram

Caption: Fisher Esterification workflow for this compound.

Spectral Characterization: A Predictive Analysis

| Spectral Data | Predicted Characteristics |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Expect three distinct signals. The fluorine and chlorine substituents will cause complex splitting patterns (doublets, doublet of doublets). The proton ortho to the ester will be the most deshielded. Methyl Ester (δ ~3.9 ppm): A sharp singlet integrating to 3H. |

| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon signal. Aromatic Carbons (δ 115-165 ppm): Six signals are expected. The carbons directly bonded to fluorine and chlorine will show characteristic large C-F and smaller C-Cl coupling constants, respectively. The carbon attached to the ester group will be around 130-135 ppm. Methyl Carbon (δ ~52 ppm): The methyl group carbon. |

| FT-IR (cm⁻¹) | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Cl Stretch: A band in the 700-800 cm⁻¹ region. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expect a peak at m/z = 188, with an M+2 isotope peak at m/z = 190 of approximately one-third the intensity, characteristic of a single chlorine atom. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157/159. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 129/131. |

The Strategic Role in Drug Discovery

The selection of this compound as a starting material is a deliberate choice rooted in established medicinal chemistry principles.

The "Magic Chloro" and Fluorine Advantage

-

Chlorine Substitution: The term "Magic Chloro" has been used to describe the often-dramatic improvements in biological potency and pharmacokinetic properties when a chlorine atom is introduced into a lead compound.[3] Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and engage in favorable halogen bonding interactions within a protein's active site. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][4]

-

Fluorine Substitution: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule without adding significant steric bulk.[2]

Application as a Synthetic Scaffold

This compound is a versatile scaffold. The ester group can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to a primary alcohol. The aromatic ring can undergo further substitution reactions, allowing for the construction of highly decorated molecular architectures.

Hypothetical Synthetic Pathway Diagram

The following diagram illustrates a hypothetical pathway where this compound is used as a starting point for a more complex target molecule, demonstrating its utility as a building block.

Caption: Hypothetical use of the title compound in a multi-step synthesis.

Safety, Handling, and Storage

While specific toxicological data for this exact isomer is limited, prudent laboratory practice dictates handling it with the care afforded to similar halogenated aromatic compounds.[12][13] Hazard classifications for the related isomer, methyl 4-chloro-3-fluorobenzoate, indicate potential for skin, eye, and respiratory irritation.[14]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid dust formation.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

The compound may be light-sensitive; store in an opaque or amber container.[9]

-

Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS No. 234082-35-0) is more than just a chemical intermediate; it is a strategically designed tool for the modern synthetic and medicinal chemist. Its dual halogenation offers a powerful combination for modulating the biological and physical properties of target molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the pursuit of novel chemical entities and advanced pharmaceutical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Chloro-4-Fluorobenzoic Acid [alfachemch.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:234082-35-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 234082-35-0 | CAS DataBase [m.chemicalbook.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Accela Chembio Inc this compound | 25g | 234082-35-0 | Fisher Scientific [fishersci.com]

- 10. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physical and chemical properties of Methyl 3-chloro-4-fluorobenzoate

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core physical and chemical properties, synthesis, reactivity, and analytical characterization. The insights herein are grounded in established chemical principles to ensure technical accuracy and practical applicability.

Introduction and Strategic Importance

This compound is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules. Its strategic importance lies in the specific arrangement of its substituents on the benzene ring: a chloro group, a fluoro group, and a methyl ester. This unique combination of an electron-withdrawing ester group and two different halogens offers multiple reaction sites, enabling chemists to introduce diverse functionalities and construct intricate molecular architectures. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

The CAS number for this compound is 234082-35-0.[1][2] Its structure and properties make it an object of interest for creating novel compounds with specific biological activities or material properties.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in synthesis. This compound is typically supplied as an off-white powder with a purity of 97% or higher.

Key Property Summary

| Property | Value | Source(s) |

| CAS Number | 234082-35-0 | [1][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][3] |

| Molecular Weight | 188.58 g/mol | [1][3] |

| Appearance | Off-white powder | |

| Boiling Point | ~238 °C at 760 mmHg | [4] |

| Flash Point | ~102.2 °C | [4] |

| Density | ~1.314 g/cm³ | [4] |

| Storage | Sealed in a dry, cool, well-ventilated area | [3] |

The structural arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectral characteristics.

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathways

Proposed Synthesis: Fischer Esterification

A common and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction with methanol offers high yields and is a staple in organic synthesis. The parent acid is commercially available.

The causality for choosing this method is its simplicity, use of inexpensive reagents (methanol and a strong acid catalyst like H₂SO₄), and straightforward workup procedure. The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used.

Caption: Proposed workflow for the synthesis of this compound.

Core Chemical Reactivity

The reactivity of this compound is dominated by two primary sites: the ester functional group and the aromatic ring.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to substitution by strong nucleophiles. The reaction is activated by the presence of the electron-withdrawing ester and fluorine groups, which stabilize the intermediate Meisenheimer complex. The fluorine atom, being more electronegative, has a stronger activating effect, but the C-Cl bond is weaker and more easily broken, often making the chlorine the preferred site for substitution.

Caption: Logical flow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols and Characterization

To ensure trustworthiness, protocols must be self-validating. This means including steps for monitoring reaction progress and verifying product identity and purity.

Protocol 1: Synthesis via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.[5]

-

Workup: After completion, cool the mixture to room temperature. Slowly pour it into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

Table of Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic region (7.0-8.5 ppm): Three distinct signals for the aromatic protons, showing characteristic splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.[6][7]- Methyl region (3.8-4.0 ppm): A singlet integrating to 3 protons for the -OCH₃ group.[8] |

| ¹³C NMR | - Aromatic region (110-170 ppm): Signals for the 6 aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. Signals for carbons attached to chlorine and the ester group will also be distinct.[6][7]- Carbonyl carbon (160-170 ppm).- Methyl carbon (50-55 ppm).[8] |

| IR Spectroscopy | - Strong C=O stretch for the ester at ~1720-1740 cm⁻¹.- C-O stretch at ~1200-1300 cm⁻¹.- C-F and C-Cl stretches in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹ respectively). |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z 188, with a characteristic M+2 isotope peak (~1/3 the intensity of M⁺) due to the presence of ³⁷Cl.[4][9] |

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the hazards can be inferred from similar structures.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity allow for its strategic use in the construction of complex target molecules, particularly within the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to handle, utilize, and characterize this compound effectively and safely.

References

- 1. scbt.com [scbt.com]

- 2. 234082-35-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:234082-35-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 3-chloro-4-fluorobenzoate is a key building block in medicinal chemistry and materials science, where its unique substitution pattern allows for the synthesis of complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 234082-35-0), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present predicted data with detailed interpretations, and outline the experimental protocols for acquiring such data. This document serves as a vital resource for researchers, enabling confident identification and utilization of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester with significant potential in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of both chloro and fluoro substituents on the benzene ring, in conjunction with the methyl ester functionality, provides multiple reaction sites for further chemical modification. The fluorine atom, in particular, is a bioisostere for the hydrogen atom and can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

Accurate and unambiguous characterization of this starting material is a prerequisite for any synthetic campaign. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers an in-depth exploration of the expected spectroscopic signatures of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 234082-35-0[1]

-

Molecular Formula: C₈H₆ClFO₂[1]

-

Molecular Weight: 188.58 g/mol [1]

-

Appearance: Off-white powder

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, fluoro, and methoxycarbonyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | dd | 1H | H-2 |

| ~7.95 | ddd | 1H | H-6 |

| ~7.25 | t | 1H | H-5 |

| 3.94 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons will appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom.

-

H-2: This proton is ortho to the ester group and will be the most deshielded, appearing at the lowest field. It will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine at C-4.

-

H-6: This proton is ortho to the chlorine atom and will also be deshielded. It is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-2, H-5, and the fluorine at C-4.

-

H-5: This proton is ortho to the fluorine atom and will appear as a triplet (t) due to coupling with H-6 and the fluorine at C-4.

-

-

Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~160.0 (d, ¹JCF ≈ 255 Hz) | C-4 |

| ~133.0 | C-6 |

| ~131.5 | C-2 |

| ~128.0 (d, ²JCF ≈ 18 Hz) | C-1 |

| ~122.0 (d, ²JCF ≈ 22 Hz) | C-3 |

| ~117.0 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~52.5 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~165.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic low-field position.

-

Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF respectively). The carbon attached to the chlorine atom (C-3) will also be deshielded.

-

Methyl Carbon (δ ~52.5 ppm): The methyl ester carbon appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 30° or 45° pulse width.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic C=C Stretches: Absorptions in the 1480-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: The strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the ester.

-

C-H Stretches: The bands above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while the band around 2960 cm⁻¹ is from the methyl group.

-

C-F and C-Cl Stretches: The carbon-halogen bonds will also have characteristic stretching vibrations, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is expected around 1100 cm⁻¹, and the C-Cl stretch around 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 188/190 | [M]⁺ (Molecular Ion) |

| 157/159 | [M - OCH₃]⁺ |

| 129/131 | [M - COOCH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 99 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 188 corresponds to the molecular weight of this compound. The presence of a smaller peak at m/z 190 with an intensity of approximately one-third of the m/z 188 peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Loss of a Methoxy Radical ([M - OCH₃]⁺): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 157/159.

-

Loss of the Methoxycarbonyl Radical ([M - COOCH₃]⁺): The loss of the entire ester group as a radical leads to the formation of the 3-chloro-4-fluorophenyl cation at m/z 129/131.

-

Further Fragmentation: The aromatic ring itself can undergo further fragmentation, leading to smaller fragment ions.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and creating a characteristic mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS data offers complementary information, allowing for a comprehensive understanding of this important synthetic building block. This guide provides the foundational spectroscopic knowledge and expected data to aid researchers in the confident identification and application of this compound in their synthetic endeavors. While the presented data is based on well-established spectroscopic principles and predictions, it is always recommended to acquire experimental data for definitive characterization.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 3-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Synthesis

Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0) is a polysubstituted aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1] Its strategic placement of chloro, fluoro, and methyl ester functionalities on the benzene ring imparts a unique and highly valuable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis and key transformations, thereby empowering researchers to leverage its full potential in their synthetic endeavors.

The off-white powdered solid is characterized by a molecular formula of C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 234082-35-0 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | Off-white powder |

| Boiling Point | ~238 °C |

| Flash Point | ~102 °C |

Table 1: Physicochemical Properties of this compound.[1]

This guide will delve into the core aspects of its reactivity, including its synthesis, its propensity for nucleophilic aromatic substitution, and the reactions of its ester functional group, namely hydrolysis and reduction.

I. Synthesis of this compound

The most common and industrially scalable method for the preparation of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid.

Fischer-Speier Esterification

This acid-catalyzed esterification is an equilibrium-driven process where 3-chloro-4-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] To drive the equilibrium towards the product, an excess of methanol is often used, or the water generated during the reaction is removed.[3]

Mechanism of Fischer Esterification:

The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification of 3-chloro-4-fluorobenzoic acid

-

To a solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired product.

II. Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The presence of three electron-withdrawing groups (Cl, F, and COOCH₃) on the benzene ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a variety of functionalities onto the aromatic ring.

Mechanism of SNAr:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (in this case, either Cl or F), forming a tetrahedral intermediate. The aromaticity of the ring is temporarily lost.

-

Formation of the Meisenheimer complex: The negative charge of the intermediate is delocalized through resonance, with the electron-withdrawing groups playing a crucial role in stabilizing this intermediate.

-

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: SNAr Addition-Elimination Mechanism

Regioselectivity in SNAr Reactions:

The regioselectivity of nucleophilic attack on this compound is governed by the nature of the leaving group and the positions of the activating groups.

-

Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is generally F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

-

Activating Group Positions: The electron-withdrawing ester group (-COOCH₃) and the halogens themselves activate the ring towards nucleophilic attack. The positions ortho and para to the leaving group are most activated due to effective resonance stabilization of the Meisenheimer complex.

In this compound, the fluorine atom at C-4 is para to the ester group and ortho to the chlorine atom. The chlorine atom at C-3 is meta to the ester group and ortho to the fluorine atom. Given the superior leaving group ability of fluoride in SNAr and the activating effect of the para-ester group, nucleophilic substitution is expected to occur preferentially at the C-4 position, displacing the fluorine atom.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

-

In a sealed reaction vessel, dissolve this compound (1 equivalent) and morpholine (1.2-1.5 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

III. Reactivity of the Ester Functional Group

The methyl ester group of this compound can undergo typical ester transformations, primarily hydrolysis and reduction.

A. Hydrolysis to 3-chloro-4-fluorobenzoic acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally faster and less prone to side reactions.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

-

Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

-

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

-

Elimination of the methoxide ion: The tetrahedral intermediate collapses, eliminating the methoxide ion, a strong base.

-

Proton transfer: The methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion.

-

Acidification: A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 3-chloro-4-fluorobenzoic acid.

B. Reduction to (3-chloro-4-fluorophenyl)methanol

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Mechanism of Reduction with LiAlH₄:

-

Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester.

-

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

-

Elimination of methoxide: The intermediate collapses, eliminating the methoxide ion to form an aldehyde.

-

Second hydride attack: The resulting aldehyde is immediately attacked by another hydride ion from LiAlH₄.

-

Formation of an alkoxide: A new tetrahedral intermediate is formed which, upon workup, gives the primary alcohol.

-

Aqueous workup: The reaction is quenched by the careful addition of water and/or acid to protonate the alkoxide and decompose the aluminum salts.

Caption: Reduction of Methyl Ester to Primary Alcohol

Experimental Protocol: Reduction of this compound

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by column chromatography if necessary.

IV. Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 165 ppm and the methyl carbon around 52 ppm. The six aromatic carbons will give distinct signals, with their chemical shifts influenced by the inductive and mesomeric effects of the chloro, fluoro, and ester substituents.

V. Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7][8] It may cause skin and eye irritation.[9] Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a well-defined reactivity profile. Its facile synthesis via Fischer esterification and its predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the synthesis of a wide range of target molecules. The ester functionality provides an additional handle for chemical modification through hydrolysis or reduction. A thorough understanding of its reactivity, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. aiinmr.com [aiinmr.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Research Applications of Methyl 3-chloro-4-fluorobenzoate Derivatives

Abstract

Methyl 3-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in the synthesis of a wide array of organic molecules with significant potential in both medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique physicochemical properties that can be exploited to fine-tune the biological activity and material characteristics of its derivatives. This in-depth technical guide explores the synthesis of this compound and delves into its burgeoning research applications, with a particular focus on its role in the development of targeted therapeutics and advanced materials. For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the synthetic pathways, key biological targets, and material science prospects associated with this valuable chemical intermediate.

Introduction: The Strategic Importance of Halogenation in Molecular Design

The introduction of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a well-established strategy in modern medicinal chemistry and materials science.[1] Fluorine, with its high electronegativity and small atomic radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Chlorine, while larger, also modulates electronic properties and can participate in crucial halogen bonding interactions. The combination of these two halogens on a benzoic acid framework, as seen in this compound, creates a unique electronic environment and provides multiple reactive sites for further chemical modification. This guide will illuminate the potential of this readily accessible scaffold in pioneering new frontiers of scientific research.

Synthesis of the Core Scaffold: this compound

The primary and most direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This classic and reliable method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.[2]

Experimental Protocol: Fischer Esterification of 3-chloro-4-fluorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-chloro-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).[2]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.[2]

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Self-Validation: The purity of the final product should be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The expected molecular weight of this compound is 188.58 g/mol .[4]

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 3-chloro-4-fluorophenyl moiety is a recurring structural motif in a variety of biologically active compounds, demonstrating its value as a pharmacophore. Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Anticancer Agents: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several approved EGFR inhibitors incorporate a substituted aniline moiety, and the 3-chloro-4-fluorophenyl group has been identified as a key component in some of these potential drug candidates.[5][6]

Mechanism of Action: EGFR inhibitors typically bind to the ATP-binding site of the receptor's kinase domain, preventing the downstream signaling cascade that leads to cell proliferation and survival. The 3-chloro-4-fluorophenyl group can engage in specific interactions within this binding pocket, enhancing the inhibitor's potency and selectivity.[1]

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Anti-inflammatory Agents: Targeting the VLA-4 Signaling Pathway

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation.[7] By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), it is possible to inhibit the inflammatory cascade. This makes VLA-4 an attractive target for the treatment of inflammatory diseases like asthma, multiple sclerosis, and inflammatory bowel disease.[7] Benzoic acid derivatives have been explored as potent VLA-4 antagonists.[8]

Mechanism of Action: VLA-4 antagonists act by competitively binding to the ligand-binding site on VLA-4, thereby preventing the adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues. The specific substitution pattern of the benzoic acid derivative is critical for achieving high-affinity binding to the VLA-4 receptor.

Caption: Mechanism of VLA-4 mediated leukocyte adhesion and its inhibition by VLA-4 antagonists.

Materials Science Applications: Engineering Novel Functional Materials

The unique electronic and steric properties imparted by the chloro and fluoro substituents make this compound and its derivatives attractive building blocks for the synthesis of advanced materials, particularly liquid crystals and specialty polymers.

Liquid Crystals

The incorporation of halogen atoms, especially fluorine, into the molecular structure of liquid crystals is a widely used strategy to tune their mesomorphic and electro-optical properties.[9] The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy of the material, a key parameter for display applications.[10] The presence of both chlorine and fluorine in the 3- and 4-positions of the benzoate core can lead to materials with unique phase behaviors and switching characteristics. While specific examples utilizing this compound are still emerging, the principles of molecular design in fluorinated liquid crystals suggest its potential in creating novel mesogens.[9]

Table 1: Influence of Halogenation on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution |

| Dielectric Anisotropy | Can be significantly increased or decreased depending on the position. | Generally increases the dielectric anisotropy. |

| Mesophase Stability | Can either stabilize or destabilize mesophases depending on steric factors.[11] | Tends to decrease mesophase stability due to increased molecular breadth.[11] |

| Viscosity | Generally leads to lower viscosity.[12] | Can increase viscosity compared to non-halogenated analogues. |

| Birefringence | Typically reduces birefringence. | Has a smaller effect on birefringence compared to fluorine. |

Specialty Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants.[13] this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers such as polyesters, polyamides, and polyimides.[14] The incorporation of the 3-chloro-4-fluoro-substituted aromatic ring into the polymer backbone can enhance its thermal and mechanical properties, making it suitable for applications in aerospace, electronics, and other high-performance sectors.

Caption: General workflow for the synthesis of specialty polymers from this compound derivatives.

Future Outlook and Conclusion

This compound represents a valuable and underexplored building block with significant potential across multiple scientific disciplines. In medicinal chemistry, its derivatives have already shown promise as targeted inhibitors for cancer and inflammatory diseases, and further exploration of its structure-activity relationships is warranted. In materials science, the unique combination of halogen substituents offers opportunities for the rational design of novel liquid crystals and high-performance polymers with tailored properties. As synthetic methodologies continue to advance, the accessibility and versatility of this compound and its derivatives are poised to drive innovation and discovery in both academic and industrial research settings. This guide serves as a foundational resource to inspire and inform future investigations into the diverse applications of this intriguing molecule.

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]

- 12. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound | 234082-35-0 | FM32886 [biosynth.com]

The Architectural Versatility of Methyl 3-chloro-4-fluorobenzoate: A Scaffold for Biologically Active Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 3-chloro-4-fluorobenzoate, a halogenated aromatic ester, represents a pivotal starting material in medicinal chemistry. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic properties and metabolic stability to derivative compounds, making it a highly sought-after scaffold in the design of novel therapeutics. This guide delves into the synthetic utility and diverse biological activities of compounds derived from this versatile building block. We will explore its role in the generation of potent kinase inhibitors for oncology and novel antimicrobial agents. Through detailed synthetic schemes, mechanistic insights, and step-by-step experimental protocols, this document serves as a comprehensive resource for scientists engaged in the exploration of new chemical entities for drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS: 234082-35-0) is a crystalline solid recognized primarily for its utility as a pharmaceutical intermediate.[1] Its structure is deceptively simple, yet the interplay of its substituents provides a powerful foundation for constructing complex, biologically active molecules.

-

The Chloro Group: Often enhances membrane permeability and can participate in crucial halogen bonding interactions within protein active sites.

-

The Fluoro Group: Located para to the chloro group, it can modulate the pKa of adjacent functionalities, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity.

-

The Methyl Ester: Serves as a versatile chemical handle, readily converted into amides, hydrazides, or carboxylic acids, opening pathways to a vast array of derivatives.

This combination makes the 3-chloro-4-fluorophenyl moiety a privileged scaffold in modern drug design, particularly for targeting ATP-binding sites in kinases.

Synthetic Pathways: From Ester to Bioactive Core

The true potential of this compound is unlocked through its chemical transformations. The ester functionality is the primary site of initial reactions, leading to key intermediates that are further elaborated into final compounds.

Generation of Key Intermediates

Two of the most common and critical transformations are hydrolysis to the corresponding carboxylic acid and amination (via the acid or directly) to form the aniline.

-

Pathway A: Hydrolysis to 3-Chloro-4-fluorobenzoic Acid: Standard saponification using a base like sodium hydroxide followed by acidic workup readily yields the carboxylic acid. This intermediate is crucial for synthesizing amide-linked compounds, such as kinase inhibitors.

-

Pathway B: Conversion to 3-Chloro-4-fluoroaniline: This can be achieved through a multi-step process such as a Curtius or Hofmann rearrangement starting from the carboxylic acid. The resulting aniline is a cornerstone for synthesizing a different class of kinase inhibitors and other bioactive molecules.

The following diagram illustrates these fundamental synthetic routes.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 3-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of Methyl 3-chloro-4-fluorobenzoate.

The subject molecule, this compound, is an attractive building block in medicinal chemistry. The strategic placement of the chloro and fluoro substituents imparts unique electronic properties and can enhance metabolic stability in drug candidates.[2] However, the presence of an electron-withdrawing ester group and a relatively unreactive C-Cl bond presents a distinct set of challenges for achieving high-yielding coupling reactions.[2] This document provides a detailed protocol, mechanistic insights, and practical guidance for successfully employing this substrate in Suzuki-Miyaura couplings.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[1]

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) complex. The electron-deficient nature of the aryl chloride can facilitate this typically rate-limiting step.

-

Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is crucially mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Due to the reduced reactivity of aryl chlorides, the choice of a suitable palladium catalyst and ligand is critical.[2] Systems employing bulky, electron-rich phosphine ligands have demonstrated particular efficacy in facilitating the oxidative addition of challenging aryl chlorides.[3]

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky, electron-rich phosphine ligand (4 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, or toluene/water 10:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution

-

Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 188.6 mg), the desired arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424.4 mg).

-

Catalyst Premixing: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Add this solid mixture to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for 15-60 minutes may be employed to accelerate the reaction.[4]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours for conventional heating).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Data Presentation: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following table provides a summary of recommended starting conditions and potential variations for optimization.

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Both are common and effective precatalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, RuPhos, or similar Buchwald-type ligands | Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of electron-deficient aryl chlorides.[3][5] |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required for aryl chloride couplings to promote the formation of the reactive boronate species.[6] |

| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4][6] |

| Temperature | 80-110 °C (Conventional) or 120-150 °C (Microwave) | Higher temperatures are often necessary to overcome the activation energy for the C-Cl bond cleavage.[2] |

| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inefficient catalyst activation- Deactivation of the catalyst- Insufficient reaction temperature | - Ensure proper degassing to remove oxygen.- Screen alternative, more electron-rich ligands.- Increase the reaction temperature incrementally. |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.- Monitor the reaction closely and stop it upon completion. |

| Homocoupling of Boronic Acid | - Presence of oxygen, leading to Pd(II) species that can promote homocoupling. | - Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |

| Hydrolysis of the Methyl Ester | - Use of a strongly basic aqueous solution at elevated temperatures. | - Consider using a milder base such as K₂CO₃ or KF, although this may require longer reaction times or a more active catalyst system.- Minimize the amount of water in the solvent system if possible. |

| Dehalogenation of Starting Material | - Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | - Ensure the absence of adventitious water or other protic impurities.- A change in ligand or solvent system may be necessary. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. While the inherent challenges of coupling an electron-deficient aryl chloride require careful consideration of the reaction conditions, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with appropriate bases and solvents, enables efficient and high-yielding transformations. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-chloro-4-fluorobenzoate

An Application Guide for Drug Development Professionals

Introduction

Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0) is a pivotal chemical intermediate in the landscape of modern drug discovery and organic synthesis.[1] Its di-halogenated and electronically biased aromatic core makes it an exceptionally versatile scaffold for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate. Moving beyond simple procedural lists, we will dissect the underlying chemical principles that govern its reactivity, focusing on the critical aspect of regioselectivity. The protocols and insights contained herein are designed to empower researchers, scientists, and drug development professionals to leverage this building block with precision and a deep mechanistic understanding.

Foundational Principles of the SNAr Reaction

Nucleophilic aromatic substitution is a non-intuitive reaction class; aromatic rings are electron-rich and typically undergo electrophilic, not nucleophilic, substitution.[2] However, when the ring is rendered sufficiently electron-poor by powerful electron-withdrawing groups (EWGs), it becomes susceptible to attack by nucleophiles.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3] This initial step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[5][6]

-